molecular formula C18H12O B1194086 Benzo[c]phenanthren-3-ol CAS No. 22717-95-9

Benzo[c]phenanthren-3-ol

Cat. No.: B1194086
CAS No.: 22717-95-9
M. Wt: 244.3 g/mol
InChI Key: QFFZIWXRRBPSQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]phenanthren-3-ol typically involves the hydroxylation of benzo[c]phenanthrene. One common method is the use of organocatalyzed enantioselective amination reactions . The reaction conditions often include the use of diazodicarboxamides as reagents.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions: Benzo[c]phenanthren-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Chromic acid is commonly used.

    Reduction: Hydrogen gas with a catalyst like Raney nickel.

    Substitution: Bromine for halogenation, sulfuric acid for sulfonation.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Benzo[c]phenanthren-3-ol has several applications in scientific research:

    Chemistry: Used as a model compound for studying PAHs and their reactions.

    Biology: Investigated for its interactions with biological molecules and potential effects on living organisms.

    Medicine: Studied for its potential carcinogenic properties and its role in cancer research.

    Industry: Used in the synthesis of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of Benzo[c]phenanthren-3-ol involves its interaction with various molecular targets and pathways. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Benzo[c]phenanthren-3-ol is unique due to its specific hydroxylation at position 3, which significantly alters its chemical properties and reactivity compared to its parent compound and other similar PAHs.

Properties

IUPAC Name

benzo[g]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFZIWXRRBPSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177252
Record name Benzo(c)phenanthren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22717-95-9
Record name 3-Hydroxybenzo[c]phenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22717-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(c)phenanthren-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[c]phenanthren-3-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(c)phenanthren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(C)PHENANTHREN-3-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRX3YM7HCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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